[2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate
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Overview
Description
[2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes both ethoxy and methylphenyl groups
Preparation Methods
The synthesis of [2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [2-(4-Ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate include:
4-Ethoxyphenylacetic acid: This compound shares the ethoxyphenyl group and is used as an intermediate in organic synthesis.
4-Methoxyphenylacetic acid: Similar in structure but with a methoxy group instead of an ethoxy group, it is also used in organic synthesis.
4-(4-Methylphenyl)-4-oxobutanoic acid: This compound shares the 4-methylphenyl and oxobutanoate groups and is used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-3-25-18-10-8-17(9-11-18)20(23)14-26-21(24)13-12-19(22)16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXITVXYPYOPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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